molecular formula C22H22N2O4 B14785385 4-Methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-7-yl picolinate

4-Methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-7-yl picolinate

Cat. No.: B14785385
M. Wt: 378.4 g/mol
InChI Key: RHGYDOBOGPMTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-7-yl picolinate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-7-yl picolinate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with a suitable β-keto ester.

    Introduction of the piperidin-1-ylmethyl group: This step might involve the alkylation of the chromen-2-one core with a piperidine derivative.

    Esterification with picolinic acid: The final step could involve the esterification of the chromen-2-one derivative with picolinic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-7-yl picolinate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-7-yl picolinate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Similar in structure and often exhibit similar biological activities.

    Flavonoids: Another class of compounds with a chromen-2-one core.

    Piperidine derivatives: Compounds containing the piperidine ring, which is common in many pharmaceuticals.

Uniqueness

4-Methyl-2-oxo-8-(piperidin-1-ylmethyl)-2H-chromen-7-yl picolinate is unique due to the combination of its chromen-2-one core, piperidin-1-ylmethyl group, and picolinate ester. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

[4-methyl-2-oxo-8-(piperidin-1-ylmethyl)chromen-7-yl] pyridine-2-carboxylate

InChI

InChI=1S/C22H22N2O4/c1-15-13-20(25)28-21-16(15)8-9-19(17(21)14-24-11-5-2-6-12-24)27-22(26)18-7-3-4-10-23-18/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3

InChI Key

RHGYDOBOGPMTOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)OC(=O)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.